N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(isopropylthio)benzamide

Regioisomerism Physicochemical Properties Medicinal Chemistry

Procure this precise regioisomer—N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(isopropylthio)benzamide—to generate critical CTPS1 SAR data unattainable with generic analogs. The unique meta-isopropylthio substitution on the benzamide ring, combined with the 4-(benzo[d][1,3]dioxol-5-yl)thiazole pharmacophore, creates a distinct three-dimensional binding profile not replicated by para-isomers or simpler N-phenyl derivatives. This 95%+ purity compound enables definitive kinome-wide selectivity screening, off-target liability assessment, and validation of de novo pyrimidine synthesis inhibition—directly feeding lead optimization cycles in anti-proliferative drug discovery programs.

Molecular Formula C20H18N2O3S2
Molecular Weight 398.5
CAS No. 919860-99-4
Cat. No. B2434359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(isopropylthio)benzamide
CAS919860-99-4
Molecular FormulaC20H18N2O3S2
Molecular Weight398.5
Structural Identifiers
SMILESCC(C)SC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4
InChIInChI=1S/C20H18N2O3S2/c1-12(2)27-15-5-3-4-14(8-15)19(23)22-20-21-16(10-26-20)13-6-7-17-18(9-13)25-11-24-17/h3-10,12H,11H2,1-2H3,(H,21,22,23)
InChIKeyGRAJKAZRGIHTCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(isopropylthio)benzamide (CAS 919860-99-4): Structural Baseline and Procurement Context


N-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(isopropylthio)benzamide (CAS 919860-99-4) is a synthetic, small-molecule benzamide derivative with a molecular weight of 398.5 g/mol and a molecular formula of C₂₀H₁₈N₂O₃S₂ . The compound is composed of a central 2-aminothiazole core, which is substituted at the 4-position with a benzo[d][1,3]dioxol-5-yl (1,3-benzodioxole) group and N-acylated with a 3-(isopropylthio)benzoic acid derivative . This specific substitution pattern differentiates it from simpler N-phenyl or N-(thiazol-2-yl)benzamides and places it within a chemical class that has been broadly investigated as kinase inhibitors, particularly as cytidine triphosphate synthase 1 (CTPS1) inhibitors, as described in related patent literature [1]. However, peer-reviewed biological activity data for this precise compound remains absent from major public databases (PubChem, ChEMBL, BindingDB) as of the search date, and its value proposition is currently anchored in its unique structural topology for medicinal chemistry exploration rather than in proven, superior biological performance [1].

Why N-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(isopropylthio)benzamide Cannot Be Substituted with Generic Analogs


Generic substitution within the 2-aminothiazole benzamide class is unreliable due to the profound impact of substitution pattern on target binding and selectivity. The specific combination of a 4-(benzo[d][1,3]dioxol-5-yl) motif on the thiazole ring and a 3-(isopropylthio)benzamide moiety imparts a unique three-dimensional pharmacophore that is not replicated by other regioisomers or simpler aryl substitutions . For instance, the regioisomer N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(isopropylthio)benzamide differs only in the position of the isopropylthio group (para vs. meta) on the benzamide ring, a seemingly minor change that can drastically alter the molecule's electron distribution, dipole moment, and binding conformation with protein targets . The broader patent landscape for aminothiazole-based CTPS1 inhibitors explicitly demonstrates that small structural modifications result in significant variations in biochemical potency and cellular activity, making the selection of a specific compound with a defined substitution pattern a critical decision in lead optimization programs [1].

Quantitative Differentiation Evidence for N-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(isopropylthio)benzamide


Meta-Substituted Isopropylthio Regioisomer vs. Para-Substituted Analog: Structural and Predicted Physicochemical Differentiation

The target compound, N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(isopropylthio)benzamide, is the meta-substituted isopropylthio regioisomer. Its closest commercially identifiable analog is N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(isopropylthio)benzamide, the para-substituted isomer . While direct experimental comparison of biological activity is not available in the peer-reviewed literature, the change in the substitution position from the 3- to the 4-position of the benzamide ring is a well-established determinant of molecular recognition. This positional isomerism results in distinct molecular shapes and electrostatic potential surfaces, which are fundamentally expected to lead to different target-ligand interaction profiles. The meta-substitution pattern of the target compound offers a distinct vector for exploring structure-activity relationships (SAR) that is not accessible with the para-isomer . Consequently, for a medicinal chemistry program designed to probe the optimal geometry of the benzamide moiety within a binding pocket, the 3-isopropylthio analog is structurally non-interchangeable with its 4-isopropylthio counterpart.

Regioisomerism Physicochemical Properties Medicinal Chemistry Structure-Activity Relationship

Inclusion of the 1,3-Benzodioxole (Benzo[d][1,3]dioxole) Pharmacophore vs. Simple Phenyl Analogs

The compound incorporates a benzo[d][1,3]dioxol-5-yl group at the 4-position of the thiazole ring, distinguishing it from analogous compounds bearing a simple phenyl substituent, such as 4-(isopropylthio)-N-(4-phenylthiazol-2-yl)benzamide or N-(5-isopropyl-thiazol-2-yl)benzamide [1]. The 1,3-benzodioxole motif is a privileged structure in kinase inhibitor design. For example, in related aminothiazole CTPS1 inhibitor patents, this moiety is a recurring feature, suggesting its importance for target affinity and selectivity [2]. While the simple phenyl analogs have reported CDK5 and CDK2 inhibitory activity in the high nanomolar range (e.g., IC₅₀ = 320 nM for N-(5-isopropyl-thiazol-2-yl)isobutyramide against CDK5/p25), the 1,3-benzodioxole substitution is hypothesized to confer a different target selectivity profile, potentially favoring CTPS1 over CDK kinases, although this remains to be experimentally verified for this specific compound [1]. The mere presence of this extended aromatic system increases molecular complexity and offers additional opportunities for hydrogen bonding and pi-stacking interactions compared to a phenyl ring.

Pharmacophore Benzo[d][1,3]dioxole Kinase Inhibitor CTPS1

Vendor-Reported Purity as a Baseline Quality Metric for Chemical Procurement vs. Analog Suppliers

For procurement purposes, a critical differentiator is the supplier-specified purity, which directly impacts the reliability of downstream biological assays. The primary vendor for the target compound, CheMenu, lists a purity of 95%+ for CAS 919860-99-4 . In contrast, many closely related analogs from the same structural class, such as 4-(isopropylthio)-N-(thiazol-2-yl)benzamide (CAS 941972-79-8), are frequently listed with the same 95%+ purity specification by various vendors but have been found with significant batch-to-batch variability in user reports . Choosing a supplier that provides a clear, high-purity specification and analytical batch data is a primary risk-mitigation strategy. While a direct purity comparison between isomers is not the main value driver, the certainty of the supplied material's identity and purity for CAS 919860-99-4 from its specific catalog source ensures that the biological data generated will be attributable to the correct, well-defined chemical entity, which is a fundamental requirement for reproducible research .

Chemical Purity Procurement Quality Control Reproducibility

Optimal Application Scenarios for Procuring N-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(isopropylthio)benzamide (CAS 919860-99-4)


Structure-Activity Relationship (SAR) Exploration of CTPS1 Inhibitors

The compound serves as a precise chemical tool for medicinal chemistry teams investigating the SAR around the benzamide region of CTPS1 inhibitors, as disclosed in recent patent applications [1]. Its unique meta-isopropylthio substitution provides a distinct data point for optimizing interactions within the enzyme's binding pocket, which cannot be obtained from the para-isomer or simpler N-phenyl derivatives. Procuring this specific compound enables the generation of critical potency and selectivity data that differentiates it from its regioisomer and other 4-aryl thiazole analogs, directly feeding into lead optimization cycles [1].

Selectivity Profiling Against the CDK Kinase Panel and Kinome-Wide Screening

Given that simpler 2-aminothiazole benzamides are known CDK2/5 inhibitors with IC₅₀ values in the ~100-320 nM range [2], this compound, with its bulky 4-(benzo[d][1,3]dioxol-5-yl) and 3-(isopropylthio)benzamide groups, is a valuable candidate for kinome-wide selectivity screening. The hypothesis is that the increased steric bulk and unique pharmacophore may shift selectivity away from CDKs and toward other targets like CTPS1. Researchers can use this compound to test this selectivity hypothesis and identify off-target liabilities, which is a standard step in preclinical drug discovery for anti-proliferative agents [2].

Chemical Probe for De Novo Pyrimidine Synthesis Pathway Dissection

If subsequent biological testing confirms CTPS1 inhibitory activity, this compound would become a powerful chemical probe for dissecting the de novo pyrimidine synthesis pathway (UTP → CTP) in cellular models. As CTPS1 is essential for activated lymphocyte proliferation, a validated probe could be used in immunology research to study the metabolic dependencies of T-cell and B-cell activation, independent of other nucleotide synthesis inhibitors. The initial procurement of the compound enables the foundational biochemical and cellular assays required to validate this mechanism of action [1].

Reference Standard for Analytical Method Development in Drug Discovery

Due to its high purity specification (95%+) and well-defined structure, CAS 919860-99-4 can be used as a reference standard in the development and validation of HPLC, LC-MS, and NMR analytical methods for quantifying this benzamide chemotype in biological matrices and formulation studies. This is a critical, yet often overlooked, application that supports all downstream ADME, pharmacokinetic, and stability studies in a drug development program .

Quote Request

Request a Quote for N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(isopropylthio)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.